Cas no 144-62-7 (Oxalic acid)

Oxalsäure (C₂H₂O₄) ist eine farblose, kristalline Dicarbonsäure mit breitem Anwendungsspektrum in Industrie und Labor. Als starke organische Säure zeigt sie hohe Reaktivität in Chelatbildungsreaktionen, insbesondere gegenüber Metallionen, was sie zu einem effektiven Komplexbildner macht. Ihre reduzierenden Eigenschaften machen sie wertvoll in analytischen Verfahren und als Bleichmittel. Technische Reinheitsgrade (≥99,6%) gewährleisten präzise Ergebnisse in chemischen Synthesen, etwa bei der Herstellung von Pharmazeutika oder als Ätzmittel in Mikroelektronik. Die hygroskopische Natur erfordert trockene Lagerung. Als natürliches Pflanzenmetabolit findet sie Anwendung in Rostentfernern, wobei ihre biologische Abbaubarkeit ein ökologisches Plus darstellt. Sicherheitshinweise: Korrosiv, erfordert geeigneten Schutz.
Oxalic acid structure
Oxalic acid structure
Produktname:Oxalic acid
CAS-Nr.:144-62-7
MF:C2H2O4
MW:90.0349
MDL:MFCD00002573
CID:36534
PubChem ID:971

Oxalic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Oxalic acid
    • OXALIC ACID REAGENT
    • OXALIC ACID STANDARD
    • OXALATE ION CHROMATOGRAPHY STANDARD
    • PH STANDARD SOLUTION OXALATE BUFFER
    • BETZ 0295
    • ETHANEDIOIC ACID
    • OXALIC ACID(P)
    • Oxalicacid,0.1Nstandardsolution2.5LT
    • Aktisal
    • Aquisal
    • DeerClean
    • HOOCCOOH
    • Oxaalzuur
    • oxalic
    • Oxalic acid, 0.1 N standard solution
    • Oxalic acid Ethanedioic acid acide oxalique
    • Oxalic acid anhydrous
    • Ethanedionic acid
    • Kleesαure
    • Oxalsαure
    • NSC 62774
    • Oxiric acid
    • Oxalsaeure
    • Kyselina stavelova
    • Acide oxalique
    • Acido ossalico
    • Acidum oxalicum
    • Caswell No. 625
    • Oxaalzuur [Dutch]
    • Oxalsaeure [German]
    • Acide oxalique [French]
    • Acido ossalico [Italian]
    • Kyselina stavelova [Czech]
    • EPA Pesticide Chemical Code 009601
    • Ethane-1,2-dioic acid
    • C2H2O4
    • Oxalate
    • Ethandisaeure
    • ox
    • ethanedioic acid, ion(2-)
    • H2ox
    • OXALATE ION
    • Oxalic acid standard titration solution
    • Oxalic acid;Ethanedioic acid
    • MDL: MFCD00002573
    • Inchi: 1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)
    • InChI-Schlüssel: MUBZPKHOEPUJKR-UHFFFAOYSA-N
    • Lächelt: O([H])C(C(=O)O[H])=O
    • BRN: 0385686

Berechnete Eigenschaften

  • Genaue Masse: 89.99530
  • Monoisotopenmasse: 89.995
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 6
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 71.5
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Functional 3D Acceptor Count: 4
  • Funktionelle 3D Anionenzahl: 2
  • isomere RMSD: 0.4
  • CID Konformationsisomerenzahl: 1
  • Oberflächenladung: 0
  • Anzahl drehbarer Bindungen: 1
  • XLogP3: -0.3
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 74.6
  • Molekulargewicht: 90.03

Experimentelle Eigenschaften

  • Farbe/Form: Farbloser transparenter Kristall
  • Dichte: 1.9
  • Schmelzpunkt: 189.5 °C (dec.) (lit.)
  • Siedepunkt: 365.1°C (estimate)
  • Flammpunkt: 101-157°C
  • Brechungsindex: 1.4261 (estimate)
  • PH: 1 (100g/l, H2O, 20℃)
  • Löslichkeit: water: soluble108g/L at 25°C
  • Wasserteilungskoeffizient: 90 g/L (20 ºC)
  • Stabilität/Haltbarkeit: Stable, but moisture sensitive. Incompatible with metals.
  • PSA: 74.60000
  • LogP: -0.84440
  • Geruch: Odorless.
  • Merck: 14,6911
  • Farbe/Form: 0.1 M (COOH)2 (0.2N)
  • Löslichkeit: Löslich im Ethanol, löslich im Wasser, leicht löslich im Äther, unlöslich im Benzol und Chloroform
  • Dampfdruck: <0.01 mmHg ( 20 °C)
  • Sensibilität: Feuchtigkeitsempfindlich
  • pka: 1.23(at 25℃)
  • Sublimationspunkt: 101-157 ºC

Oxalic acid Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H302,H312
  • Warnhinweis: P280
  • Transportnummer gefährlicher Stoffe:UN 3261 8/PG 3
  • WGK Deutschland:1
  • Code der Gefahrenkategorie: 21/22-41
  • Sicherheitshinweise: S24/25-S23-S36/37/39-S27-S26
  • RTECS:RO2450000
  • Identifizierung gefährlicher Stoffe: Xn
  • Risikophrasen:R21/22
  • Verpackungsgruppe:III
  • Gefahrenklasse:8
  • Lagerzustand:Store below +30°C.
  • Gefährdungsgrad:8
  • TSCA:Yes
  • PackingGroup:III

Oxalic acid Zolldaten

  • HS-CODE:29171110
  • Zolldaten:

    China Zollkodex:

    2917111000

Oxalic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Cooke Chemical
A6542712-1L
Oxalic acid Standard , AnalyticalVolumetricSolution
144-62-7 0.05M
1l
RMB 199.20 2025-02-21
Cooke Chemical
A7478812-1G
(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid
144-62-7 97%
1g
RMB 10336.00 2025-02-21
Cooke Chemical
A6525012-25G
Oxalic acid , Waterless grade
144-62-7 99.0%
25g
RMB 31.20 2025-02-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R049882-1L
Oxalic acid
144-62-7 0.01000 mol/L (0.02N)
1l
¥240 2024-05-25
YAN FENG KE JI ( BEI JING ) Co., Ltd.
AC17231000-1L
Oxalic acid
144-62-7 solution 0,05 mol/l (0,1 N)
1l
¥- 2023-01-16
Oakwood
099499-100g
Oxalic acid
144-62-7 98%
100g
$20.00 2024-07-19
Oakwood
099499-2.5Kg
Oxalic acid
144-62-7 98%
2.5kg
$151.00 2023-09-17
Oakwood
099499-1Kg
Oxalic acid
144-62-7 98%
1kg
$77.00 2023-09-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O16290-500g
Oxalic Acid
144-62-7
500g
¥86.0 2021-09-08
Enamine
EN300-16428-0.1g
oxalic acid
144-62-7 93%
0.1g
$19.0 2023-07-07

Oxalic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
Referenz
Biodegradable neuromuscular blocking agents. Part 6. Stereochemical studies on atracurium and related polyalkylene di-esters
Stenlake, John B.; Waigh, Roger D.; Dewar, George H.; Dhar, Nirmal C.; Hughes, Roy; et al, European Journal of Medicinal Chemistry, 1984, 19(5), 441-50

Synthetic Routes 2

Reaktionsbedingungen
1.1 Solvents: Water ;  rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  rt
1.3 Solvents: Dichloromethane ;  rt
1.4 Solvents: Isopropanol ;  rt
1.5 Reagents: N-Acetyl-D-leucine ;  rt → reflux; 30 min, reflux; reflux → rt; overnight, rt
1.6 Solvents: Water ;  rt
1.7 Reagents: Ammonium hydroxide Solvents: Water ;  rt
1.8 Solvents: Dichloromethane ;  rt
1.9 Solvents: Acetic acid ;  rt → 75 °C; 5 - 6 h, 70 - 75 °C
1.10 Solvents: Toluene ;  70 - 75 °C
1.11 30 min, 70 - 75 °C; 70 °C → rt
1.12 Solvents: Acetone ;  rt → 2 °C
1.13 Solvents: Acetone ;  overnight, 2 - 8 °C
Referenz
Novel process for the preparation of cisatracurium besylate
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1R:Bu4N+ •Br-, S:DMF, 50°C, 20-30 bar
1.2R:HCl, S:H2O, 6 h, acidify
Referenz
One-Step Electrocatalytic Approach Applied to the Synthesis of β-Propiolactones from CO2 and Dienes
By Schwiedernoch, Renate et al, Journal of Organic Chemistry, 2023, 88(15), 10403-10411

Synthetic Routes 4

Reaktionsbedingungen
1.1C:H2SO4, S:H2O, 1 h, 100°C
Referenz
Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst
By Sobus, Natalia and Czekaj, Izabela, Catalysts, 2023, 13(2), 349

Synthetic Routes 5

Reaktionsbedingungen
1.1R:NaOH, R:O2, C:Pt, C:TiO2, S:H2O, 110°C, 3 bar
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
Referenz
Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2
By Tigwell, Max et al, Journal of Physical Chemistry C, 2022, 126(37), 15651-15661

Synthetic Routes 6

Reaktionsbedingungen
1.1C:143334-20-7, C:TiO2, C:110045-09-5, 1 h, 60°C
Referenz
Relay photo/thermal catalysis enables efficient cascade upgrading of sugars to lactic acid: Mechanism study and life cycle assessment
By Ding, Yan et al, Chemical Engineering Journal (Amsterdam, 2023, 452(Part_4), 139687

Synthetic Routes 7

Reaktionsbedingungen
1.1R:H2O2, C:Cu, S:H2O, 20 min, 160°C
Referenz
Sustainable production of gluconic acid and glucuronic acid via microwave-assisted glucose oxidation over low-cost Cu-biochar catalysts
By Zhang, Qiaozhi et al, Green Chemistry, 2022, 24(17), 6657-6670

Synthetic Routes 8

Reaktionsbedingungen
1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa
Referenz
Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose
By Zhu, Yuting et al, ACS Catalysis, 2023, 13(12), 7929-7941

Synthetic Routes 9

Reaktionsbedingungen
1.1R:H2SO4, 24 h, rt
Referenz
Organic Acid Pretreatment of Oil Palm Trunk Biomass for Succinic Acid Production
By Bukhari, Nurul Adela et al, Waste and Biomass Valorization, 2020, 11(10), 5549-5559

Synthetic Routes 10

Reaktionsbedingungen
1.1R:NaOH, C:Pt, 60 min, 60°C
Referenz
Effect of pore mesostructure on the electrooxidation of glycerol on Pt mesoporous catalysts
By Anil, Athira et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2023, 11(31), 16570-16577

Synthetic Routes 11

Reaktionsbedingungen
1.1R:O2, C:Au, S:MeOH, 8 h, 140°C, 30 bar
Referenz
Airborne Preparation of Small Gold Nanoparticles Dispersed on Mesoporous Silica for the Catalytic Oxidation of Glycerol to Dihydroxyacetone
By Van der Verren, Margot et al, ACS Applied Nano Materials, 2022, 5(12), 18977-18985

Synthetic Routes 12

Reaktionsbedingungen
1.1R:NaOH, R:O2, C:Au, C:12304-65-3, 4 h, 60°C, 1 MPa
Referenz
The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid
By Shen, Lingqin et al, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187

Synthetic Routes 13

Reaktionsbedingungen
1.1R:O2, C:12293-21-9, rt → 160°C; 30 h, 160°C, 3 MPa
Referenz
A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acids
By Lu, Ting et al, Fuel Processing Technology, 2022, 238, 107493

Synthetic Routes 14

Reaktionsbedingungen
1.1R:NaOH, R:O2, C:CuCl, S:H2O, 60 min, 160°C, 5 bar
2.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
3.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
Referenz
Catalytic oxidation of native lignin to phenolic monomers: Insight into aldehydes formation and stabilization
By Hu, Yuzhen et al, Catalysis Communications, 2022, 172, 106532

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Water ;  rt
1.2 Solvents: Acetic acid ;  4 h, 70 °C
1.3 Solvents: Acetone
Referenz
Process for preparation of atracurium besylate with improved isomeric ratio
Anonymous, IP.com Journal, 2009, ,

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Water ;  pH 9 - 10
1.2 Solvents: Toluene ;  48 h, 80 °C
1.3 Solvents: Ethanol
Referenz
Method for purifying Cisatracurium besylate
, China, , ,

Synthetic Routes 17

Reaktionsbedingungen
1.1R:H2SO4, R:H2O2
Referenz
Electrochemical conversion of lignin to short-chain carboxylic acids
By Sun, Shirong et al, Green Chemistry, 2023, 25(8), 3127-3136

Synthetic Routes 18

Reaktionsbedingungen
1.1R:KOH, C:Carbon, C:Cu, S:H2O, 2 h, 25°C
Referenz
Orange Peel Biomass-derived Carbon Supported Cu Electrocatalysts Active in the CO2-Reduction to Formic Acid
By Miah, Tanvir et al, ChemPhysChem, 2023, 24(7), e202200589

Synthetic Routes 19

Reaktionsbedingungen
1.1R:NaOH, R:O2, C:TiO2, C:Fe, C:Cr, S:H2O, 6 h, 140°C, 1 MPa
Referenz
CrOx decoration on Fe/TiO2 with tunable and stable oxygen vacancies for selective oxidation of glycerol to lactic acid
By Chu, Dawang et al, New Journal of Chemistry, 2022, 46(39), 18744-18750

Synthetic Routes 20

Reaktionsbedingungen
1.1R:O2, C:Mn, C:Al2O3, C:Ag
Referenz
Probing the effects of plasma-induced surface species in ring-opening process of toluene decomposition via plasma-excited TPD and in situ DRIFTS
By Sun, Yuhai et al, Journal of Cleaner Production, 2022, 371, 133332

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: tert-Butanol ;  reflux
1.2 Solvents: Isopropanol
Referenz
Improved Preparation of Silodosin
Liu, Hui ; Lv, Fei; Liu, Yuan, Organic Preparations and Procedures International, 2019, 51(3), 287-293

Synthetic Routes 22

Reaktionsbedingungen
Referenz
Novel process for the preparation of cisatracurium besylate
, India, , ,

Synthetic Routes 23

Reaktionsbedingungen
Referenz
Preparation of an antracurium stereoisomer
, World Intellectual Property Organization, , ,

Synthetic Routes 24

Reaktionsbedingungen
1.1R:KHCO3, C:15243-48-8, C:Graphite, S:H2O, rt
Referenz
CsPbBr3/platinum and CsPbBr3/graphite hybrid photoelectrodes for carbon dioxide conversion to oxalic acid
By Bergamini, Linda et al, Solar Energy, 2023, 254, 213-222

Synthetic Routes 25

Reaktionsbedingungen
1.1R:O2, C:Pt, C:Ni, C:Zr, S:H2O, rt → 60°C; 6 h, 60°C, 10 bar
Referenz
Catalytic Oxidation of Glycerol over Pt Supported on MOF-Derived Carbon Nanosheets
By Ke, Yihu et al, ACS Omega, 2022, 7(50), 46452-46465

Synthetic Routes 26

Reaktionsbedingungen
1.1R:CeO2, R:KOH, C:Pt, 4 h, 60°C
Referenz
Tuning the Product Selectivity toward the High Yield of Glyceric Acid in Pt-CeO2/CNT Electrocatalyzed Oxidation of Glycerol
By Li, Jiefei et al, ChemCatChem, 2022, 14(16), e202200509

Synthetic Routes 27

Reaktionsbedingungen
1.1R:KOH, C:TiO2, C:23412-51-3, S:H2O, 25°C
Referenz
Intermetallic PdZn nanoparticles loaded on deficient TiO2 nanosheets as a support: a bifunctional electrocatalyst for oxygen reduction in PEMFCs and the glycerol oxidation reactions
By Naik, Keerti M. et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(26), 13987-13997

Synthetic Routes 28

Reaktionsbedingungen
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Referenz
Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds
By Vilcocq, Lea et al, ChemRxiv, 2023, From ChemRxiv, 1-14

Synthetic Routes 29

Reaktionsbedingungen
1.1R:R:O2, S:H2O, 175°C, 30 bar
Referenz
Lignin alkaline oxidation using reversibly-soluble bases
By Kruger, Jacob S. et al, Green Chemistry, 2022, 24(22), 8733-8741

Synthetic Routes 30

Reaktionsbedingungen
1.1R:KOH, C:Cu, S:H2O, 4 h
Referenz
A versatile single-copper-atom electrocatalyst for biomass valorization
By Zhou, Yongfang et al, Applied Catalysis, 2023, 324, 122218

Synthetic Routes 31

Reaktionsbedingungen
1.1R:KOH, S:H2O, S:PhMe
1.2R:HCl, S:H2O, neutralized
Referenz
A Liquid-Liquid-Solid System to Manipulate the Cascade Reaction for Highly Selective Electrosynthesis of Aldehyde
By Huang, Hongling et al, Angewandte Chemie, 2023, 62(4), e202216321

Synthetic Routes 32

Reaktionsbedingungen
1.1C:Pt, C:Bi, rt
Referenz
PtBi on carbon cloth as efficient flexible electrode for electro-oxidation of liquid fuels
By Ning, Xiaomei et al, Journal of Electroanalytical Chemistry, 2022, 904, 115958

Synthetic Routes 33

Reaktionsbedingungen
1.1R:S:H2O, 30 min, rt; 24 h, 200°C
Referenz
Phase Engineering of Metastable Transition Metal Dichalcogenides via Ionic Liquid Assisted Synthesis
By Yang, Jianing et al, ACS Nano, 2022, 16(9), 15215-15225

Synthetic Routes 34

Reaktionsbedingungen
1.1C:2171486-34-1, 48 h, 25°C
Referenz
Theoretical and electrochemical characterization of δ-RuCl2(Nazpy)2: application to oxidation of D-glucose
By Ouattara, Wawohinlin Patrice et al, American Journal of Analytical Chemistry, 2016, 7(1), 57-66

Synthetic Routes 35

Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid ,  Sulfuric acid magnesium salt (1:1) Solvents: Tetrahydrofuran ;  < 20 °C; 12 h, < 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10, < 20 °C
1.3 Solvents: Isopropanol ;  rt; rt → 50 °C; 2 h, 50 °C
Referenz
A new synthetic process of bicyclic pyrrolidine intermediate in telaprevir
Shi, Yubai; Wang, Yanfang; Ma, Shaohua, Zhongguo Yaoke Daxue Xuebao, 2014, 45(5), 529-534

Synthetic Routes 36

Reaktionsbedingungen
1.1 Reagents: Sodium bisulfate Solvents: tert-Butyl methyl ether ,  Water ;  3 h, rt; 30 min, rt
1.2 Reagents: 4-(Dimethylamino)pyridine ,  Di-tert-butyl dicarbonate Solvents: tert-Butanol ,  tert-Butyl methyl ether ;  1 h, 22 - 27 °C; 5 h, 22 - 27 °C
1.3 Reagents: Methanesulfonic acid ;  1 h, 22 - 27 °C; 11 h, 22 - 27 °C
1.4 Reagents: Potassium carbonate Solvents: Water ;  30 min, 22 - 27 °C; 30 min, 22 - 27 °C
1.5 Solvents: tert-Butyl methyl ether ;  2.5 h, 22 - 27 °C
Referenz
Stereoselective Lithiation and Carboxylation of Boc-Protected Bicyclopyrrolidine: Synthesis of a Key Building Block for HCV Protease Inhibitor Telaprevir
Tanoury, Gerald J.; Chen, Minzhang; Dong, Yong; Forslund, Raymond; Jurkauskas, Valdas; et al, Organic Process Research & Development, 2014, 18(10), 1234-1244

Synthetic Routes 37

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Water ;  30 min, rt
1.2 Reagents: Benzenesulfonic acid ;  4 h, 50 - 55 °C
1.3 Solvents: Dichloromethane ;  6 h, reflux
1.4 Reagents: Ammonia Solvents: Water ;  basified
1.5 Solvents: Acetone ;  30 min, rt
Referenz
Preparation of cisatracurium besylate intermediate
, China, , ,

Synthetic Routes 38

Reaktionsbedingungen
1.1R:Et4N iodide, S:DMF, 10 h, 0°C
1.2R:HCl, S:H2O, acidify
Referenz
Site-Selective Electrochemical C-H Carboxylation of Arenes with CO2
By Zhao, Zhiwei et al, Angewandte Chemie, 2023, 62(3), e202214710

Synthetic Routes 39

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  4 h, rt
1.2 20 °C; 36 h, 20 °C
1.3 Solvents: Methanol ;  pH 3, 20 °C
Referenz
Method for synthesizing landiolol hydrochloride
, China, , ,

Oxalic acid Raw materials

Oxalic acid Preparation Products

Oxalic acid Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:144-62-7)Oxalic acid
Bestellnummer:27245473
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Tuesday, 10 June 2025 11:02
Preis ($):discuss personally

Weitere Informationen zu Oxalic acid

Oxalic Acid (144-62-7) in Chemical Research and Applications

Oxalic acid (CAS 144-62-7) is a dicarboxylic acid with the formula C2H2O4, widely used in chemical, biological, and pharmaceutical research. Its unique properties, such as chelating ability and reducing power, make it valuable in various applications, including metal cleaning, bleaching, and as a precursor in organic synthesis. In recent years, researchers have explored its potential in drug formulation and biomedical applications, particularly due to its role in metabolic pathways and interactions with calcium ions. Studies have also investigated its use in nanotechnology and green chemistry, aligning with the growing demand for sustainable solutions in the chemical industry.

Oxalic Acid (144-62-7) in Pharmacology and Drug Development

The pharmacological significance of oxalic acid (144-62-7) has gained attention in drug development, particularly in studying its effects on kidney stone formation and calcium metabolism. Researchers are investigating its role in chelating therapies for heavy metal detoxification, a topic of high interest in modern medicine. Additionally, its derivatives, such as oxalate salts, are being examined for their potential in anticancer therapies and antiviral agents. The compound's ability to modulate oxidative stress and inflammation has also made it a subject of study in neurodegenerative diseases, such as Alzheimer's and Parkinson's, where oxidative damage plays a critical role.

Safety and Regulatory Aspects of Oxalic Acid (144-62-7)

While oxalic acid (144-62-7) offers numerous benefits, its safety profile and regulatory status are crucial considerations. In pharmaceuticals, its dosage and toxicity thresholds are carefully monitored to prevent adverse effects, such as kidney damage. Regulatory agencies, including the FDA and EMA, have established guidelines for its use in food additives and medicinal products. Recent studies focus on optimizing its biocompatibility and minimizing risks, especially in long-term applications. This aligns with the increasing consumer demand for safe and effective chemical ingredients in healthcare products.

Oxalic Acid (144-62-7) in Biomedical and Environmental Research

Beyond pharmacology, oxalic acid (144-62-7) plays a role in environmental science and bioremediation. Its ability to degrade pollutants and bind heavy metals has made it a candidate for wastewater treatment and soil decontamination. In biomedical research, its applications extend to diagnostic assays and biomaterial synthesis, such as in the development of calcium oxalate-based materials for bone regeneration. The compound's versatility underscores its importance in addressing global challenges, from healthcare to environmental sustainability.

Future Prospects of Oxalic Acid (144-62-7) in Science and Industry

The future of oxalic acid (144-62-7) lies in its integration with emerging technologies, such as AI-driven drug discovery and precision medicine. Advances in synthetic biology may enable the production of oxalic acid through bioengineered pathways, reducing reliance on traditional chemical synthesis. Additionally, its potential in energy storage and catalysis is being explored, opening new avenues for industrial applications. As research continues, the compound's multifaceted roles will likely expand, solidifying its position as a key player in interdisciplinary science.

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:144-62-7)Oxalic acid
sfd1099
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:144-62-7)Oxalic acid
2466890
Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung